molecular formula C9H10N4OS B4739718 2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-OL

2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-OL

Cat. No.: B4739718
M. Wt: 222.27 g/mol
InChI Key: RZBXWXSCRSWAIZ-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an appropriate alkylating agent. One common method is the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as acetonitrile or water, and the reaction temperature is maintained at moderate levels to ensure high yields.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to minimize environmental impact . The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Acetonitrile, water.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Alcohols: Formed through reduction reactions.

    Substituted Tetrazoles: Formed through nucleophilic substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a tetrazole ring and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c14-6-7-15-9-10-11-12-13(9)8-4-2-1-3-5-8/h1-5,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBXWXSCRSWAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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